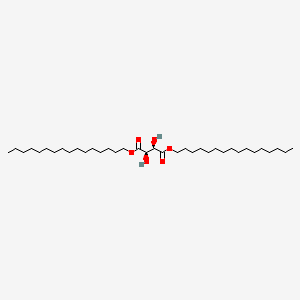

Dihexadecyl (R(R*,R*))-tartrate

Beschreibung

Dihexadecyl (R(R,R))-tartrate is a chiral diester derived from tartaric acid, where the two hydroxyl groups of the (R,R)-enantiomer of tartaric acid are esterified with hexadecyl (C16) chains. This compound combines the stereochemical specificity of tartaric acid with the hydrophobic properties of long alkyl chains, making it suitable for applications in surfactants, lipid-based drug delivery systems, and stabilizers in colloidal dispersions. Its stereochemistry (R,R configuration) is critical for interactions in chiral environments, such as membrane bilayers or enantioselective catalysis .

Eigenschaften

CAS-Nummer |

65270-95-3 |

|---|---|

Molekularformel |

C36H70O6 |

Molekulargewicht |

598.9 g/mol |

IUPAC-Name |

dihexadecyl (2R,3R)-2,3-dihydroxybutanedioate |

InChI |

InChI=1S/C36H70O6/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-41-35(39)33(37)34(38)36(40)42-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33-34,37-38H,3-32H2,1-2H3/t33-,34-/m1/s1 |

InChI-Schlüssel |

XBFGJARWBHKWFU-KKLWWLSJSA-N |

Isomerische SMILES |

CCCCCCCCCCCCCCCCOC(=O)[C@@H]([C@H](C(=O)OCCCCCCCCCCCCCCCC)O)O |

Kanonische SMILES |

CCCCCCCCCCCCCCCCOC(=O)C(C(C(=O)OCCCCCCCCCCCCCCCC)O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen

Die Synthese von Dihexadecyl (R(R,R))-Tartrat beinhaltet typischerweise die Veresterung von Weinsäure mit Hexadecanol. Die Reaktion wird üblicherweise in Gegenwart eines Katalysators wie Schwefelsäure oder p-Toluolsulfonsäure durchgeführt. Zu den Reaktionsbedingungen gehört das Erhitzen der Mischung unter Rückfluss, um den Veresterungsprozess zu erleichtern. Das Produkt wird dann durch Umkristallisation oder Säulenchromatographie gereinigt, um hochreines Dihexadecyl (R(R,R))-Tartrat zu erhalten.

Industrielle Produktionsverfahren

Im industriellen Maßstab kann die Produktion von Dihexadecyl (R(R,R))-Tartrat kontinuierliche Verfahren umfassen, um die Effizienz und Ausbeute zu verbessern. Die Verwendung fortschrittlicher katalytischer Systeme und optimierter Reaktionsbedingungen kann die Skalierbarkeit der Synthese weiter verbessern. Die industrielle Produktion konzentriert sich auch auf die Minimierung von Abfall und die Sicherstellung der Nachhaltigkeit des Prozesses.

Analyse Chemischer Reaktionen

Reaktionstypen

Dihexadecyl (R(R,R))-Tartrat kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann zu entsprechenden Carbonsäuren oxidiert werden.

Reduktion: Reduktionsreaktionen können die Estergruppen in Alkohole umwandeln.

Substitution: Nucleophile Substitutionsreaktionen können die Estergruppen durch andere funktionelle Gruppen ersetzen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid oder Natriumborhydrid verwendet.

Substitution: Reagenzien wie Natriumhydroxid oder andere Nucleophile können Substitutionsreaktionen erleichtern.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann beispielsweise die Oxidation zu Carbonsäuren führen, während die Reduktion zu Alkoholen führt. Substitutionsreaktionen können zu einer Vielzahl von funktionalisierten Derivaten führen.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von Dihexadecyl (R(R,R))-Tartrat beinhaltet seine Wechselwirkung mit biologischen Membranen und Proteinen. Die langen hydrophoben Ketten ermöglichen die Integration in Lipiddoppelschichten, wodurch möglicherweise die Membranfluidität und -permeabilität beeinflusst werden. Die Tartrat-Einheit kann mit bestimmten Proteinen oder Enzymen interagieren und deren Aktivität und Funktion beeinflussen. Diese Wechselwirkungen können verschiedene zelluläre Pfade und Prozesse modulieren.

Wirkmechanismus

The mechanism of action of Dihexadecyl (R(R*,R*))-tartrate involves its interaction with biological membranes and proteins. The long hydrophobic chains allow it to integrate into lipid bilayers, potentially affecting membrane fluidity and permeability. The tartrate moiety can interact with specific proteins or enzymes, influencing their activity and function. These interactions can modulate various cellular pathways and processes.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparisons

Dihexadecyl Phosphate (DHP)

- Structure : DHP consists of two hexadecyl chains linked to a phosphate head group, compared to the tartrate diester’s carboxylic acid-derived backbone .

- In contrast, the tartrate diester lacks ionizable groups at neutral pH, relying on steric stabilization from its hydroxyl groups .

- Applications: DHP is widely used in niosomes for drug encapsulation due to its ability to improve membrane stability and prevent aggregation.

Sodium Tartrate and Copper-Sodium Tartrate

- Structure : Sodium tartrate is a disodium salt of tartaric acid, lacking alkyl chains. Copper-sodium tartrate incorporates metal ions for optical applications .

- Function : Sodium tartrate enhances gel strength in food products (e.g., squid surimi) by promoting protein cross-linking via hydrogen bonding. Dihexadecyl tartrate’s hydrophobic chains would limit such aqueous interactions but improve lipid compatibility .

- Optical Properties: Copper-sodium tartrate crystals exhibit non-linear optical (NLO) properties, such as second-harmonic generation (SHG). Dihexadecyl tartrate’s bulkier structure may hinder crystallization but could offer tunable optical behavior in thin films .

Ethyl Hydrogen [R-(R,R)]-Tartrate

- Structure: A monoester with one ethyl and one free carboxylic acid group, contrasting with dihexadecyl tartrate’s full esterification .

- Solubility : The free acid group in ethyl hydrogen tartrate increases water solubility, whereas dihexadecyl tartrate is predominantly lipid-soluble. This difference impacts their use—ethyl derivatives in chromatography vs. dihexadecyl esters in lipid-based systems .

Physicochemical Properties

| Property | Dihexadecyl (R,R)-Tartrate | Dihexadecyl Phosphate | Sodium Tartrate | Ethyl Hydrogen Tartrate |

|---|---|---|---|---|

| Molecular Formula | C₃₆H₆₈O₆ | C₃₂H₆₇O₄P | C₄H₄Na₂O₆ | C₆H₁₀O₆ |

| Charge at pH 7 | Neutral | Anionic | Anionic | Anionic (partial) |

| Solubility | Lipophilic | Amphiphilic | Hydrophilic | Hydrophilic |

| Key Applications | Surfactants, drug delivery | Niosomes | Food gels, optics | Chromatography |

| Thermal Stability | High (long alkyl chains) | Moderate | High | Moderate |

Biologische Aktivität

Dihexadecyl (R(R*,R*))-tartrate is a diester of tartrate that has garnered interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This compound is characterized by its long hydrocarbon chains, which may influence its interaction with biological membranes and target sites within cells. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

This compound can be described by the following structural formula:

This compound features two hexadecyl chains attached to a central tartrate moiety, contributing to its amphiphilic nature.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. This property is essential for protecting cells from oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals has been demonstrated in vitro, where it showed comparable efficacy to well-known antioxidants.

Cytotoxicity

This compound has been evaluated for its cytotoxic effects against various cancer cell lines. In studies, it exhibited selective cytotoxicity, particularly towards breast cancer cells overexpressing ErbB2. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways and the accumulation of reactive oxygen species (ROS) .

Anti-inflammatory Effects

The compound has also shown promise in reducing inflammatory responses. It modulates key signaling pathways involved in inflammation, including NF-kB and MAPK pathways. In animal models of inflammation, this compound administration resulted in decreased levels of pro-inflammatory cytokines .

Study 1: Anticancer Activity

A study investigated the effects of this compound on human breast cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values significantly lower than those observed for conventional chemotherapeutics. The study concluded that this compound could serve as a potential lead for developing new anticancer agents .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis via ROS accumulation |

| SKBR3 | 10 | Caspase activation and cell cycle arrest |

Study 2: Anti-inflammatory Effects

In a murine model of arthritis, this compound was administered to evaluate its anti-inflammatory properties. The treatment group showed a significant reduction in joint swelling and pain compared to the control group. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals .

| Treatment Group | Joint Swelling Reduction (%) | Histological Score |

|---|---|---|

| Control | 0% | 3 |

| Dihexadecyl Tartrate | 65% | 1 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.